molecular formula C17H18ClFN4OS B2865969 N-(4-chloro-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251614-11-5

N-(4-chloro-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2865969
CAS No.: 1251614-11-5
M. Wt: 380.87
InChI Key: AHHPAKDPUFAFRP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its molecular architecture incorporates a pyrimidine core, a privileged scaffold in drug design known for its diverse pharmacological potential . The structure is further elaborated with a thioacetamide linker and a piperidine substituent, features commonly associated with enhanced biological activity and metabolic stability . This specific combination of motifs makes the compound a valuable intermediate or candidate for investigating new therapeutic agents. The compound's design suggests potential for multiple research applications. Pyrimidine derivatives are extensively documented in scientific literature for their antitumor, antiviral, antimicrobial, and anti-fibrotic properties . The presence of the acetamide linkage is of particular note, as this functional group is found in approximately one-quarter of all marketed drugs and is a key contributor to molecular recognition and binding with biological targets . Furthermore, the piperazine scaffold, analogous to the piperidine group in this compound, is frequently utilized in drug discovery due to its wide range of reported activities, including antibacterial, anticancer, and antiviral effects . Researchers can leverage this compound as a core building block for developing novel bioactive molecules. Its structure is amenable to further chemical modification, making it an ideal candidate for structure-activity relationship (SAR) studies and molecular hybridization strategies, which combine different pharmacophoric moieties to create new hybrid molecules with improved efficacy . This reagent is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4OS/c18-12-4-5-14(13(19)10-12)21-16(24)11-25-17-20-7-6-15(22-17)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHPAKDPUFAFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to obtain the desired chloro-fluorophenyl intermediate.

    Synthesis of the piperidinyl-pyrimidinyl moiety:

    Thioacetamide linkage formation: The final step involves the coupling of the chloro-fluorophenyl intermediate with the piperidinyl-pyrimidinyl moiety through a thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Step 1: Pyrimidine Ring Functionalization

The 4-(piperidin-1-yl)pyrimidin-2-amine intermediate is synthesized by reacting tert-butyl 4-aminopiperidine-1-carboxylate with a halogenated pyrimidine (e.g., 2-chloro-4-iodopyrimidine) under reflux in isopropanol with DIPEA as a base. Deprotection using HCl/ethanol yields the free amine .

Step 2: Thioether Formation

The thioacetamide bridge is introduced via nucleophilic substitution between 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide and the 2-mercaptopyrimidine derivative. The reaction occurs in DMF at 60–80°C with K₂CO₃ as a base, achieving yields >75% .

Step 3: Final Coupling

The piperidine-functionalized pyrimidine is coupled to the thioacetamide intermediate using EDCI/HOBt in anhydrous THF, followed by purification via silica gel chromatography .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Reference
1DIPEA, isopropanol, reflux65–70%
2K₂CO₃, DMF, 80°C78%
3EDCI/HOBt, THF, rt82%

Thioether Group (S–C)

  • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives .

  • Alkylation : Undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) in DMF .

Acetamide Linker (NH–CO)

  • Hydrolysis : Cleaved under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions to yield carboxylic acid derivatives .

  • Amide Exchange : Reacts with amines (e.g., piperazine) in the presence of DCC to form secondary amides .

Pyrimidine Ring

  • Electrophilic Substitution : Bromination at the 5-position using NBS in CCl₄ .

  • Piperidine Ring Modification : Quaternization with methyl iodide forms a piperidinium salt, enhancing water solubility .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • Photolytic Degradation : Exposure to UV light (254 nm) induces cleavage of the thioether bond, forming pyrimidine sulfonic acid and 4-chloro-2-fluoroaniline .

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Side Reactions and Mitigation

  • Over-Alkylation : Controlled by stoichiometric use of alkylating agents .

  • Thioether Oxidation : Minimized by conducting reactions under inert atmospheres (N₂/Ar).

  • By-Product Formation : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may act by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.

    Modulating receptor function: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Disrupting protein-protein interactions: Binding to one of the proteins in a complex and preventing its interaction with other proteins.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Thioether Cores

Several pyrimidine-based acetamides share structural motifs with the target compound, differing in substituents and heterocyclic modifications:

Compound ID/Ref. Substituents/Modifications Melting Point (°C) Yield (%) Notable Bioactivity (IC50)
Target Compound 4-(Piperidin-1-yl)pyrimidin-2-ylthio; 4-Cl-2-F-phenyl Not reported N/A Not reported
2f 4-(Naphthalen-1-yl)-6-phenylpyrimidin-2-ylthio; m-tolyl 147–148 20 Not reported
2g 4-(4-Cl-phenyl)-6-(naphthalen-1-yl)pyrimidin-2-ylthio; m-tolyl 103–107 20 Not reported
Compound 154 1,3,4-Oxadiazole-thioether; 4-Cl-phenyl; pyrimidinyl Not reported N/A 3.8 ± 0.02 μM (A549 cells)
5c 4-(4-Cl-2-F-phenyl)piperazin-1-yl; 4-methoxybenzylthio-pyrimidin-4-yloxy 142–145 90 Not reported
12 1,3,4-Oxadiazole-thioether; 4-Cl-phenyl; 6-methylbenzothiazol-2-yl 206–208 55 Antiproliferative activity noted
Key Observations:
  • Substituent Impact : Halogenated aromatic groups (e.g., 4-Cl, 2-F) are common in bioactive analogues, as seen in the target compound and 5c . Compound 154 demonstrates that 4-Cl-phenyl groups enhance cytotoxicity, supporting the relevance of halogen substitution in the target compound .
  • Heterocyclic Variations: Replacement of the pyrimidine core with 1,3,4-oxadiazole (154, 12) or thieno[3,2-d]pyrimidine () alters electronic properties and bioactivity. For example, 154’s oxadiazole core contributes to its low IC50 against A549 cells .
  • Piperidine vs. Piperazine : The target compound’s piperidine ring (vs. 5c ’s piperazine) may influence solubility and steric interactions due to reduced nitrogen content and ring flexibility .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues with similar substituents (e.g., 2f , 2g ) show values between 100–150°C, suggesting moderate crystallinity . Higher melting points in compounds like 12 (206–208°C) correlate with rigid heterocycles (e.g., benzothiazole) .
  • Synthetic Yields : Yields for pyrimidine-thioether acetamides vary widely (20–90%), with 5c achieving 90% yield via optimized piperazine coupling , while thioether linkages (e.g., 2f , 2g ) show lower yields (~20%) due to steric challenges .

Structure-Activity Relationships (SAR)

  • Halogen Substituents : Chloro and fluoro groups at the phenyl ring (as in the target compound and 5c ) improve lipophilicity and binding to hydrophobic pockets, a trend validated by 154 ’s potency .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 5c ) enhance solubility but may reduce membrane permeability, whereas EDGs in 154 ’s oxadiazole scaffold improve charge distribution for target engagement .
  • Thioether Linkers : The thioether bridge in the target compound and analogues (e.g., 12 , 2f ) facilitates conformational flexibility, critical for interacting with enzyme active sites .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClFN4SC_{16}H_{17}ClFN_4S, with a molecular weight of approximately 353.85 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a thioacetamide functional group, which contribute to its biological activities.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on derivatives of piperidine and pyrimidine have shown promising results:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
Compound 4iHepG22.32Cell cycle arrest at G2/M phase

These findings indicate that the introduction of specific substituents on the piperidine or pyrimidine rings can enhance the anticancer potency of these compounds .

Antibacterial Activity

The antibacterial properties of the compound have also been evaluated. Studies suggest that modifications in the piperidine ring can lead to enhanced antibacterial activity against various strains:

DerivativeBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25

The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences the antibacterial efficacy, with certain substitutions leading to improved inhibition against pathogenic bacteria .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Notably, its derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:

CompoundAChE Inhibition (%)
Compound C75%
Compound D60%

These results indicate that structural modifications can lead to significant variations in enzyme inhibition, suggesting potential for therapeutic applications in treating conditions like Alzheimer's disease .

Case Studies

  • Case Study: Anticancer Efficacy
    A study involving a series of piperidine derivatives demonstrated that those with enhanced lipophilicity exhibited superior cytotoxicity against MCF-7 and HepG2 cells. The mechanism was linked to increased apoptosis markers and cell cycle arrest .
  • Case Study: Antibacterial Screening
    In another study, derivatives were screened against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to increased zones of inhibition compared to standard antibiotics, highlighting their potential as novel antibacterial agents .

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